Product packaging for Butyric acid, 4-fluoro-, isopropyl ester(Cat. No.:CAS No. 63904-97-2)

Butyric acid, 4-fluoro-, isopropyl ester

Cat. No.: B13413832
CAS No.: 63904-97-2
M. Wt: 148.18 g/mol
InChI Key: FKRKAHYJNPEEPP-UHFFFAOYSA-N
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Description

Butyric acid, 4-fluoro-, isopropyl ester is a useful research compound. Its molecular formula is C7H13FO2 and its molecular weight is 148.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13FO2 B13413832 Butyric acid, 4-fluoro-, isopropyl ester CAS No. 63904-97-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63904-97-2

Molecular Formula

C7H13FO2

Molecular Weight

148.18 g/mol

IUPAC Name

propan-2-yl 4-fluorobutanoate

InChI

InChI=1S/C7H13FO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5H2,1-2H3

InChI Key

FKRKAHYJNPEEPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCF

Origin of Product

United States

Synthetic Methodologies for Butyric Acid, 4 Fluoro , Isopropyl Ester

Classical Esterification Routes

Classical esterification methods provide a straightforward approach to Butyric acid, 4-fluoro-, isopropyl ester, contingent on the availability of 4-fluorobutyric acid. This precursor can be synthesized through various methods, including the ring-opening of γ-butyrolactone with a fluoride (B91410) source or by nucleophilic substitution of a suitable 4-halobutyric acid derivative. Once obtained, 4-fluorobutyric acid can be esterified with isopropanol (B130326) using well-established protocols.

The Fischer-Speier esterification is a cornerstone of organic synthesis and represents the most direct method for the preparation of this compound from 4-fluorobutyric acid and isopropanol. This reaction involves the use of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by isopropanol.

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of isopropanol is often employed, or the water generated during the reaction is removed, typically by azeotropic distillation using a Dean-Stark apparatus.

Table 1: General Conditions for Acid-Catalyzed Esterification

Parameter Condition
Reactants 4-Fluorobutyric Acid, Isopropanol
Catalyst Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)
Solvent Excess Isopropanol or a non-polar solvent (e.g., Toluene)
Temperature Reflux

| Work-up | Neutralization, Extraction, and Distillation |

Detailed research on analogous systems, such as the esterification of other fatty acids with isopropanol, provides insight into the expected reaction kinetics and yields for this transformation.

For substrates that are sensitive to strong acidic conditions, carbodiimide-mediated esterification offers a milder alternative. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxylic acid.

In this method, the carbodiimide (B86325) reacts with 4-fluorobutyric acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by isopropanol to furnish the desired ester. A catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), is often added in catalytic amounts to accelerate the reaction. A significant advantage of using EDC is that its urea (B33335) byproduct is water-soluble, simplifying the purification process.

Table 2: Typical Reagents for Carbodiimide-Mediated Esterification

Reagent Type Examples Role
Coupling Agent DCC, EDC Activates the carboxylic acid
Catalyst DMAP Acyl-transfer catalyst

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Reaction medium |

Advanced Fluorination Strategies in Ester Synthesis

An alternative synthetic paradigm involves the introduction of the fluorine atom at a late stage, directly onto a pre-formed isopropyl butyrate (B1204436) scaffold. These advanced fluorination strategies are at the forefront of organofluorine chemistry but present significant challenges due to the high bond dissociation energy of C-H bonds, particularly at an unactivated sp³-hybridized carbon atom.

Electrophilic fluorination reagents are designed to deliver an electrophilic fluorine species ("F⁺") to a nucleophilic carbon center. For the synthesis of this compound, this would necessitate the generation of a carbanion or an enolate equivalent at the 4-position of the butyrate chain, which is not a trivial transformation for an unactivated alkyl chain. However, these reagents are highly effective for the fluorination of activated positions, such as α- to a carbonyl group.

N-Fluorobis(phenyl)sulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are the most common and versatile electrophilic fluorinating agents. They are crystalline solids that are relatively easy to handle.

While direct fluorination of the γ-position of an ester is challenging, a potential strategy could involve the synthesis of a precursor where the 4-position is activated, for instance, through the introduction of a directing group or by creating a substrate amenable to enolate formation at the desired position. For example, the fluorination of silyl (B83357) enol ethers derived from γ-butyrolactone has been reported, which, after subsequent ring-opening and esterification, could provide a route to the target molecule.

The development of metal-catalyzed C-H fluorination has opened new avenues for the selective introduction of fluorine. These methods often rely on a directing group to position the metal catalyst in proximity to the target C-H bond, facilitating its activation and subsequent fluorination.

For the synthesis of this compound, a hypothetical route could involve the use of an isopropyl butyrate derivative bearing a directing group that can coordinate to a transition metal catalyst (e.g., palladium, copper). The catalyst would then mediate the cleavage of a C-H bond at the 4-position and facilitate the transfer of a fluorine atom from an electrophilic fluorine source like NFSI or Selectfluor. While this approach is conceptually promising, the development of suitable directing groups and catalytic systems for the remote fluorination of aliphatic esters remains an active area of research.

Table 3: Key Components in Metal-Catalyzed Electrophilic Fluorination

Component Examples Function
Metal Catalyst Palladium(II) acetate, Copper(I) iodide Facilitates C-H activation
Ligand Bipyridine, Phenanthroline derivatives Modulates catalyst reactivity and selectivity
Fluorine Source NFSI, Selectfluor® Provides the electrophilic fluorine atom

| Directing Group | Pyridine, Oxazoline | Positions the catalyst for site-selective C-H activation |

Electrophilic Fluorination Protocols

Organocatalytic Electrophilic Fluorination

Organocatalytic electrophilic fluorination has emerged as a powerful tool for the asymmetric synthesis of fluorinated compounds. This approach often relies on the formation of enamine or enolate intermediates from carbonyl compounds, which then react with an electrophilic fluorine source. While the direct α-fluorination of a simple ester like isopropyl butyrate is challenging due to the low acidity of the α-protons, a common strategy involves the use of more activated substrates such as β-keto esters.

For the synthesis of precursors to this compound, an organocatalytic approach could be envisioned starting from a β-keto ester derivative. For instance, the enantioselective fluorination of a β-keto ester can be achieved using a chiral amine catalyst, which forms a chiral enamine intermediate. This intermediate then reacts with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). rsc.orgresearchgate.net Cinchona alkaloid-derived organocatalysts have proven effective in this transformation. rsc.org

A representative transformation is shown below:

Substrate: Isopropyl 2-oxobutanoate (B1229078) (a β-keto ester analog)

Catalyst: Cinchona alkaloid derivative

Fluorinating Agent: N-fluorobenzenesulfonimide (NFSI)

Product: Isopropyl 2-fluoro-2-oxobutanoate

The resulting α-fluoro β-keto ester could then undergo further synthetic manipulations to yield the target molecule.

Table 1: Representative Organocatalytic Electrophilic Fluorination of β-Keto Esters This table is illustrative and based on typical results for similar substrates.

Catalyst Fluorinating Agent Solvent Temperature (°C) Yield (%) Enantiomeric Excess (%)
Cinchona Alkaloid Derivative NFSI Toluene -30 89-95 70-95

Nucleophilic Fluorination Pathways

Nucleophilic fluorination is a cornerstone of C-F bond formation, typically involving the displacement of a leaving group by a fluoride ion. The synthesis of this compound via this pathway would likely start from a precursor such as isopropyl 4-halobutanoate (e.g., bromo or chloro) or isopropyl 4-sulfonyloxybutanoate (e.g., tosyloxy or mesyloxy).

A variety of fluoride ion sources are available for nucleophilic fluorination, with alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) being the most common due to their affordability. ed.ac.ukresearchgate.net However, their high lattice energy and low solubility in organic solvents necessitate strategies to enhance their reactivity. Other sources include tetraalkylammonium fluorides, which exhibit better solubility but can be more expensive and hygroscopic.

For the conversion of isopropyl 4-bromobutanoate to isopropyl 4-fluorobutanoate, KF or CsF would be the reagents of choice in a polar aprotic solvent like acetonitrile (B52724) or DMF.

To overcome the low reactivity of alkali metal fluorides, several strategies have been developed. Phase-transfer catalysis is a widely used technique where a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the fluoride ion from the solid phase or an aqueous phase into the organic phase where the reaction occurs. ed.ac.ukrsc.orgnih.gov This enhances the concentration and nucleophilicity of the "naked" fluoride ion. For the synthesis of isopropyl 4-fluorobutanoate, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in conjunction with KF would significantly improve the reaction rate and yield. researchgate.net

Another strategy involves the use of crown ethers to chelate the metal cation, thereby liberating a more reactive fluoride anion. Hydrogen bonding donors have also been shown to activate the fluoride ion. ed.ac.uk

Table 2: Nucleophilic Fluorination of Alkyl Halides with Phase-Transfer Catalysis This table is illustrative and based on typical results for similar substrates.

Substrate Fluoride Source Catalyst Solvent Temperature (°C) Yield (%)
Primary Alkyl Bromide KF Tetrabutylammonium Bromide Acetonitrile 80 >90

Radical Fluorination Methodologies

Radical fluorination offers an alternative approach to C-F bond formation, often proceeding under milder conditions than traditional ionic methods. These reactions involve the generation of a carbon-centered radical that is subsequently trapped by a fluorine atom source.

Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of radicals under exceptionally mild conditions. nsf.govsemanticscholar.orgamazonaws.comacs.orgprinceton.edu In the context of synthesizing this compound, a photoredox-catalyzed approach could involve the activation of a suitable precursor. For instance, redox-active esters, such as N-hydroxyphthalimide esters derived from a carboxylic acid, can undergo single-electron reduction by an excited photocatalyst to generate a radical intermediate. nsf.govsemanticscholar.orgamazonaws.comacs.orgprinceton.edu

A plausible pathway could involve the photoredox-mediated conversion of a derivative of butyric acid. The general principle involves the generation of an alkyl radical which is then fluorinated.

Table 3: Photoredox-Catalyzed Nucleophilic Fluorination of Redox-Active Esters This table is illustrative and based on typical results for similar substrates.

Photocatalyst Fluoride Source Solvent Light Source Yield (%)
Ir(dF-ppy)3 Et3N•3HF DCM Blue LEDs High

Decarboxylative fluorination is a powerful method for the synthesis of alkyl fluorides from readily available carboxylic acids. nih.govnih.gov This transformation can be achieved through various means, including photoredox catalysis. In a typical photoredox-catalyzed decarboxylative fluorination, a carboxylic acid is deprotonated to form a carboxylate, which is then oxidized by the excited photocatalyst to generate a carboxyl radical. nih.govnih.gov This radical readily extrudes carbon dioxide to form an alkyl radical, which is then trapped by a fluorine atom donor, such as Selectfluor®. nih.govnih.gov

To synthesize this compound using this strategy, a suitable dicarboxylic acid monoester precursor, such as monoisopropyl glutarate, would be required. The terminal carboxylic acid group would undergo decarboxylative fluorination to yield the target molecule.

Table 4: Photoredox-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids This table is illustrative and based on typical results for similar substrates.

Photocatalyst Fluorinating Agent Base Solvent Light Source Yield (%)

Asymmetric and Stereoselective Synthesis of 4-Fluorinated Esters

Achieving stereocontrol in the synthesis of 4-fluorinated esters is crucial, as the biological activity of chiral molecules often depends on their specific stereoisomeric form. This is typically accomplished by introducing the fluorine atom or another key substituent in a stereoselective manner onto a precursor molecule, such as a β-keto ester.

Enantioselective Fluorination Techniques

Enantioselective fluorination involves the direct introduction of a fluorine atom to a prochiral center to create a chiral molecule with a preference for one enantiomer. This is a highly sought-after transformation, and significant progress has been made using both metal-based catalysts and organocatalysts. The primary substrates for these reactions are often β-keto esters, which can be fluorinated at the α-position.

Metal-catalyzed methods have proven effective. An early breakthrough utilized a complex of Titanium and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) to catalyze the fluorination of acyclic β-keto esters, achieving enantiomeric excesses (ee) up to 90%. acs.orgtum.de Other metal complexes, such as those involving copper, nickel, and palladium, have also been developed. For instance, chiral bis(oxazoline)–copper complexes have been used for the fluorination of β-keto esters, with the addition of additives like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) being crucial in some cases to achieve high enantioselectivity. acs.org Nickel catalysts with DBFOX-Ph ligands have demonstrated extremely high enantioselectivities for cyclic β-ketoesters (93–99% ee). acs.org

Organocatalysis, which avoids the use of metals, has emerged as a powerful alternative. Chiral primary amines, such as those derived from β,β-diaryl serines, can catalyze the α-fluorination of β-dicarbonyl compounds with excellent enantioselectivity (up to 98% ee). researchgate.net Phase-transfer catalysts derived from cinchona alkaloids have also been successfully employed. nih.gov These reactions typically use electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. acs.orgresearchgate.netnih.gov

Table 1: Examples of Catalytic Enantioselective Fluorination of β-Keto Esters

Catalyst System Fluorinating Agent Substrate Type Yield (%) Enantiomeric Excess (ee %) Reference(s)
Ti/TADDOL Selectfluor® Acyclic β-Keto Ester >80 up to 90 acs.orgtum.de
Cu(OTf)₂ / Bis(oxazoline) NFSI Acyclic β-Keto Ester - >80 acs.org
Ni(ClO₄)₂ / DBFOX-Ph NFSI Cyclic β-Keto Ester - 93-99 acs.org
β,β-diaryl serines Selectfluor® Acyclic β-Keto Ester 50-99 up to 98 researchgate.net
Cinchona Alkaloid PTC NFSI t-butyl 1-indanone-2-carboxylate Excellent 94-98 nih.gov
Bifunctional Thiourea NFSI Alkyl 1-indanone-2-carboxylate - up to 99 nih.gov

Diastereoselective Approaches

Diastereoselective synthesis aims to form a specific diastereomer of a molecule that has multiple stereocenters. In the context of 4-fluorinated esters, this can be achieved by reacting a chiral molecule with a fluorinating agent, where the existing stereocenter directs the approach of the reagent.

One effective strategy is the diastereoselective reduction of a precursor molecule that already contains the fluorine atom. For example, α-bromo-α-fluoro-β-hydroxy esters can be reduced to the corresponding threo-α-fluoro-β-hydroxyalkanoates with high diastereoselectivity. researchgate.net This method establishes the relative stereochemistry between the fluorine-bearing carbon and an adjacent hydroxyl-bearing carbon.

Another approach involves the cycloaddition of commercially available precursors to create a heterocyclic intermediate, which is then fluorinated. A diastereoselective synthesis of 4-fluoro-threonine, for instance, starts with ethyl isocyanoacetate and benzyloxyacetaldehyde to form an oxazoline. acs.org This intermediate is then manipulated and fluorinated using reagents like diethylaminosulfur trifluoride (DAST), with the ring structure controlling the stereochemical outcome of the fluorination step. acs.org The resulting product has a defined relative stereochemistry, which can then be carried forward. These methods underscore the principle of using existing stereocenters or rigid cyclic structures to control the formation of new stereocenters during fluorination or subsequent transformations. acs.orgnih.gov

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. cyu.fr After serving its purpose, the auxiliary is removed and can often be recovered for reuse. This is a robust and widely used strategy in asymmetric synthesis.

Oxazolidinones, often called Evans' auxiliaries, are a prominent class of chiral auxiliaries used for stereoselective alkylation and aldol (B89426) reactions. cyu.fr In the synthesis of fluorinated compounds, an N-acyl oxazolidinone can be used where the enolate is formed and then reacted with an electrophilic fluorinating agent. The bulky substituents on the oxazolidinone ring sterically hinder one face of the enolate, forcing the fluorinating agent to attack from the opposite face, thus leading to a high degree of diastereoselectivity.

Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have also been developed. researchgate.net These auxiliaries are effective in directing the alkylation, hydroxylation, and fluorination of amide enolates with excellent diastereoselectivity. researchgate.net The presence of fluorine in the auxiliary itself can influence the transition state of the reaction, further enhancing stereocontrol. researchgate.net For example, the aldol reactions of amide enolates derived from a FOX auxiliary can exhibit high syn-diastereoselectivity with a boron enolate. google.com This method provides a reliable route to enantiopure fluorinated carboxylic acids and alcohols after the auxiliary is cleaved. researchgate.net

Synthesis of Related 4-Fluorinated Butyric Acid Derivatives as Precursors

The direct synthesis of this compound can be achieved by the esterification of 4-fluorobutyric acid with isopropanol. Therefore, the synthesis of the fluorinated carboxylic acid precursor is a critical step. A common industrial method for synthesizing related aromatic structures, such as 4-(4-fluorobenzoyl)butyric acid, is the Friedel-Crafts acylation. This reaction involves treating fluorobenzene (B45895) with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.comchemicalbook.com The reaction proceeds by forming an acylium ion from glutaric anhydride, which then attacks the electron-rich fluorobenzene ring to yield the keto-acid product. This method effectively constructs the C4-fluorinated backbone.

A general route to 4-halobutyric acids can be adapted from the synthesis of 4-chlorobutyric acid, which is prepared by the ring-opening of γ-butyrolactone with hydrochloric acid. mdpi.com A similar nucleophilic ring-opening using a fluoride source could potentially yield 4-fluorobutyric acid.

Process Intensification and Scalability Considerations in Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of process intensification to improve efficiency, safety, and sustainability. Esterification is a reversible reaction, and conventional batch processes often suffer from long reaction times and the need to remove water to drive the reaction to completion. nih.govfrontiersin.org

A key strategy for process intensification is the shift from batch reactors to continuous flow reactors. researchgate.net Continuous flow systems offer superior heat and mass transfer, which allows for better control over reaction conditions, improved safety, and higher yields. researchgate.net For the esterification step, a continuous process could involve pumping 4-fluorobutyric acid and isopropanol through a heated reactor containing a solid-phase acid catalyst (heterogeneous catalysis). frontiersin.org This avoids the use of corrosive homogeneous catalysts like sulfuric acid and simplifies product purification. nih.govfrontiersin.org

To overcome the equilibrium limitations of esterification, membrane-integrated reactors are highly effective. frontiersin.org Pervaporation is a membrane-based technology that selectively removes water from the reaction mixture, thereby shifting the equilibrium towards the product side and increasing conversion under milder conditions. nih.govfrontiersin.org The integration of continuous flow reactors with pervaporation membranes represents a state-of-the-art approach for scalable and efficient ester synthesis. Modular plug-and-play reactor designs are also being explored as a flexible and scalable approach for sustainable chemical production. nih.govfrontiersin.org

Chemical Reactivity and Transformation Mechanisms

Reactivity Profiles of the 4-Fluoroester Moiety

The 4-fluoroester moiety in isopropyl 4-fluorobutyrate is characterized by the strong carbon-fluorine (C-F) bond and the ester functional group. The C-F bond is the strongest single bond in organic chemistry, making the fluorine atom generally a poor leaving group in nucleophilic substitution reactions. nih.gov However, the high electronegativity of fluorine exerts a significant electron-withdrawing inductive effect (-I effect) that influences the reactivity of the entire molecule. This effect can impact the acidity of the protons on the carbon atoms adjacent to the fluorine and the carbonyl group, as well as the electrophilicity of the carbonyl carbon.

C-F Bond Activation and Subsequent Functionalizationnih.govrsc.org

Activation of the typically inert C-F bond is a challenging yet crucial transformation in organofluorine chemistry. rsc.org Various strategies have been developed to achieve this, primarily involving transition metals or radical species. rsc.orgrsc.org

Transition metal complexes have been shown to mediate the cleavage of C-F bonds through several mechanisms, including oxidative addition, β-fluoride elimination, and M-C bond formation with the elimination of a fluorosilane. nih.govresearchgate.net While direct oxidative addition to a C(sp³)-F bond is challenging, it can be facilitated by specific metal centers and ligand environments. researchgate.net For a compound like isopropyl 4-fluorobutyrate, a transition metal catalyst could potentially insert into the C-F bond, forming an organometallic intermediate that can then undergo further functionalization. mdpi.com The fundamental processes for intermolecular C–F activation include oxidative addition, M–C bond formation with HF elimination, and nucleophilic attack. researchgate.net

Table 1: General Mechanisms of Transition Metal-Mediated C-F Bond Activation

Mechanism Description
Oxidative Addition The metal center inserts into the C-F bond, increasing its oxidation state.
β-Fluoride Elimination A metal center β to a fluorine atom can lead to the elimination of a metal fluoride (B91410) and the formation of an alkene.
M-C Bond Formation with Fluorosilane Elimination In the presence of a silane, a metal can catalyze the formation of a C-Si bond with the elimination of a fluorosilane.

This table presents general mechanisms and is not specific to Butyric acid, 4-fluoro-, isopropyl ester.

Radical-based methods offer an alternative approach to C-F bond activation. nih.gov Single-electron transfer (SET) from a photocatalyst or a low-valent metal can reduce the C-F bond, leading to its cleavage and the formation of a carbon-centered radical. rsc.orgnih.gov This radical intermediate can then be trapped by a variety of reagents to form new carbon-carbon or carbon-heteroatom bonds. Visible light photoredox catalysis has emerged as a powerful tool for such transformations due to its mild reaction conditions. nih.govresearchgate.net

Mechanistic Pathways of Ester Hydrolysis and Transesterification

The isopropyl ester group of this compound is susceptible to hydrolysis and transesterification reactions, which are fundamental transformations of esters.

Ester Hydrolysis:

Ester hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. youtube.com Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylic acid and isopropanol (B130326). youtube.comchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. epa.gov This intermediate then eliminates the isopropoxide ion, which subsequently deprotonates the newly formed carboxylic acid to give the carboxylate salt and isopropanol. chemguide.co.ukepa.gov The rate of hydrolysis can be influenced by the steric bulk of the alcohol moiety; for instance, an isopropyl ester may hydrolyze at a different rate than an ethyl ester. reddit.com

Transesterification:

Transesterification involves the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst. revistadechimie.ro For isopropyl 4-fluorobutyrate, reacting it with a different alcohol (e.g., methanol (B129727) or ethanol) would result in the formation of the corresponding methyl or ethyl 4-fluorobutyrate and isopropanol. revistadechimie.ro This reaction is typically an equilibrium process, and driving it to completion often requires using the reactant alcohol as the solvent or removing one of the products. revistadechimie.ro

Reactivity towards Nucleophiles and Electrophiles

The reactivity of this compound towards nucleophiles and electrophiles is dictated by the electronic properties of its functional groups.

Nucleophilic Attack: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the ester group. Strong nucleophiles can add to the carbonyl group, leading to substitution at the acyl carbon. As discussed, hydroxide ions and alkoxide ions are key nucleophiles in hydrolysis and transesterification, respectively. The C-F bond is generally resistant to nucleophilic attack unless activated. cas.cn

Electrophilic Attack: The lone pairs of electrons on the oxygen atoms of the ester group and the fluorine atom make them potential sites for electrophilic attack. Protonation of the carbonyl oxygen is the initial step in acid-catalyzed hydrolysis. youtube.com

Rearrangement Reactions Involving the Fluorine Atom or Isopropyl Group

While less common, rearrangement reactions could potentially occur under specific conditions. For instance, the formation of a carbocation at a position adjacent to the fluorine atom could lead to a 1,2-hydride or alkyl shift, although the stability of the resulting carbocation would be a determining factor. The isopropyl group is generally stable; however, under strongly acidic conditions and high temperatures, rearrangements involving the isopropyl cation could be envisioned, though this is highly speculative for this specific molecule under normal synthetic conditions.

Computational Mechanistic Studies of Transformations

No specific computational studies on the transformation mechanisms of this compound were found in the public domain.

Transition State Analysis and Energy Barriers

There is no published research detailing the transition state analysis or the energy barriers associated with the chemical transformations of this compound.

Intermediates Characterization

No literature is available that characterizes the intermediates involved in the chemical reactions of this compound through computational methods.

Synthetic Utility and Precursor Role in Advanced Organic Synthesis

Precursor for Fluorinated Carboxylic Acids and Their Amides

The ester functionality of isopropyl 4-fluorobutanoate serves as a latent carboxylic acid, which can be unmasked through hydrolysis. This straightforward transformation makes it a convenient starting material for the synthesis of 4-fluorobutanoic acid and its corresponding amide derivatives.

Standard hydrolysis of the isopropyl ester, typically under acidic or basic conditions, would yield 4-fluorobutanoic acid. This fluorinated carboxylic acid can then be utilized in a variety of subsequent synthetic steps. For instance, it can be converted into the more reactive acyl chloride or activated with coupling agents to facilitate the formation of amides.

Direct amidation of isopropyl 4-fluorobutanoate can also be envisioned, likely proceeding through aminolysis. This reaction would involve heating the ester with a primary or secondary amine, possibly with a catalyst, to form the corresponding N-substituted 4-fluorobutyramide. This method provides a direct route to these valuable fluorinated amide scaffolds.

Table 1: Plausible Reactions of Isopropyl 4-Fluorobutanoate to Form Carboxylic Acids and Amides

Reactant(s)ProductReaction Type
Isopropyl 4-fluorobutanoate, H₃O⁺4-Fluorobutanoic AcidAcid-catalyzed hydrolysis
Isopropyl 4-fluorobutanoate, NaOH then H₃O⁺4-Fluorobutanoic AcidBase-mediated hydrolysis
Isopropyl 4-fluorobutanoate, RNH₂N-Alkyl-4-fluorobutyramideAminolysis

Building Block for Complex Fluorine-Containing Molecules

The presence of both an ester group and a C-F bond allows for the use of isopropyl 4-fluorobutanoate in the construction of a variety of more elaborate fluorinated molecules.

Synthesis of Fluorinated Amino Acids and Peptides

Fluorinated amino acids are of great interest in medicinal chemistry as they can enhance the metabolic stability and modify the conformational properties of peptides. psu.eduresearchgate.net Isopropyl 4-fluorobutanoate can be considered a potential precursor for the synthesis of γ-fluoro amino acids. One plausible synthetic route would involve the α-amination of the corresponding enolate of the ester. Alternatively, the fluorine atom could be displaced by a nitrogen-containing nucleophile under suitable conditions, although the C-F bond is generally strong. A more likely approach involves using the corresponding 4-halobutyrate (where the halogen is bromine or iodine) for nucleophilic substitution with an amine equivalent, followed by introduction of fluorine at a later stage if necessary. However, if used as a fluorinated building block, the ester could be elaborated into a γ-fluoro amino acid derivative. For instance, conversion to an α-azido ester followed by reduction would yield the desired amino acid. The incorporation of such fluorinated amino acids into peptide chains can be achieved using standard solid-phase or solution-phase peptide synthesis methodologies.

Role in the Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are prevalent in many pharmaceuticals and agrochemicals. researchgate.net The bifunctional nature of isopropyl 4-fluorobutanoate makes it a candidate for the synthesis of various fluorine-containing heterocyclic systems. Intramolecular cyclization reactions are a common strategy for heterocycle formation. For example, after conversion of the ester to a suitable derivative (e.g., a β-keto ester or a compound with a terminal amino group), intramolecular condensation could lead to the formation of fluorinated lactams, piperidines, or other ring systems. While direct examples with isopropyl 4-fluorobutanoate are not readily found, the cyclization of γ-amino acids and their derivatives is a well-established method for the synthesis of lactams. researchgate.net

Table 2: Potential Heterocyclic Scaffolds from Isopropyl 4-Fluorobutanoate Derivatives

Precursor DerivativeHeterocyclic Product
4-Fluoro-γ-amino esterFluorinated γ-lactam
Diethyl 2-(4-fluorobutanoyl)malonateFluorinated dihydropyranone

Intermediate for the Preparation of Fluorinated Ketones and Aldehydes

The ester group of isopropyl 4-fluorobutanoate can be transformed into ketone and aldehyde functionalities through established organic reactions. The synthesis of γ-fluorinated ketones can be achieved via the reaction of the ester with organometallic reagents, such as Grignard reagents or organolithium compounds. sapub.org Careful control of the reaction conditions would be necessary to prevent over-addition.

Reduction of the ester to the corresponding aldehyde, 4-fluorobutanal, is another potential synthetic application. This can be accomplished using reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. The resulting fluorinated aldehyde is a valuable intermediate for various subsequent transformations, including Wittig reactions and reductive aminations. The synthesis of γ-fluoro-α,β-unsaturated esters and ketones has been reported from related fluorinated precursors, highlighting the utility of such building blocks. nih.govresearchgate.net

Role in the Development of Fluorine-Containing Organoboron Compounds

Organoboron compounds are exceptionally useful intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The development of fluorinated organoboron reagents is an active area of research. While there are no direct reports of using isopropyl 4-fluorobutanoate for this purpose, one could envision its conversion into a fluorinated alkyl halide, which could then undergo borylation. For instance, reduction of the ester to 4-fluoro-1-butanol, followed by conversion to 1-bromo-4-fluorobutane, would provide a substrate for reaction with diboron (B99234) reagents under catalytic conditions to furnish the desired fluorinated organoboron compound.

Incorporation into Polymeric Materials

Fluorinated polymers often exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy. Esters, including those of dicarboxylic acids, can be used as plasticizers in polymers like PVC to enhance their flexibility. mdpi.com While direct polymerization of isopropyl 4-fluorobutanoate is unlikely, it could potentially be used as a comonomer in certain polymerization reactions. For example, if converted to a vinyl or acrylic monomer, it could be incorporated into polymer chains via free radical polymerization. The presence of the fluorinated side chain would be expected to modify the properties of the resulting copolymer. The copolymerization of fluorinated monomers with common monomers like acrylates is a known strategy to impart fluorinated properties to the final material. researchgate.net Additionally, polymers bearing activated esters are used for post-polymerization modification, suggesting another potential, albeit indirect, route for incorporating the 4-fluorobutyrate moiety into a polymer backbone. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including fluorinated esters. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectroscopy of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei provides the fundamental data required for structural confirmation. The presence of the highly electronegative fluorine atom significantly influences the chemical shifts of nearby nuclei, providing a unique spectral signature.

¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. The spectrum for Isopropyl 4-fluorobutyrate is expected to show four distinct signals corresponding to the protons on the butyrate (B1204436) chain and the isopropyl group. The terminal methylene (B1212753) group (C4) protons adjacent to the fluorine atom will appear as a triplet of triplets due to coupling with both the fluorine atom and the C3 protons. The isopropyl group will present as a septet for the single methine proton and a doublet for the six equivalent methyl protons. chemicalbook.comhmdb.cadocbrown.infochemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. libretexts.org For Isopropyl 4-fluorobutyrate, six unique carbon signals are expected. The carbon atom bonded directly to fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and a significant downfield shift. Other carbons in the butyrate chain will also show smaller C-F couplings (²JCF, ³JCF). The chemical shifts can be compared to the non-fluorinated analog, isopropyl butyrate, to observe the inductive effects of the fluorine substituent. libretexts.orghmdb.cachemicalbook.comdocbrown.info

¹⁹F NMR: As the ¹⁹F nucleus has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. rsc.org The spectrum for Isopropyl 4-fluorobutyrate is expected to show a single resonance for the fluorine atom. This signal will be split into a triplet by the two adjacent protons on C4 (²JHF), providing direct evidence for the -CH₂F moiety.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Couplings for Isopropyl 4-fluorobutyrate Predicted data is based on foundational NMR principles and comparison with analogous structures like isopropyl butyrate and other fluoroalkanes.

Atom/GroupNucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-COOCH(CH₃)₂¹H~4.9-5.1septet³JHH ≈ 6.3
-COOCH(CH₃)₂¹H~1.2-1.3doublet³JHH ≈ 6.3
-CH₂-COO-¹H~2.3-2.4triplet³JHH ≈ 7.4
-CH₂-CH₂F¹H~2.0-2.2doublet of triplets (dt)³JHH ≈ 7.4, ³JHF ≈ 25
F-CH₂-¹H~4.4-4.6doublet of triplets (dt)²JHF ≈ 47, ³JHH ≈ 6.0
C=O¹³C~172-173triplet⁴JCF ≈ 3-4
-COOCH(CH₃)₂¹³C~67-68singlet-
-COOCH(CH₃)₂¹³C~21-22singlet-
-CH₂-COO-¹³C~30-31triplet³JCF ≈ 5-6
-CH₂-CH₂F¹³C~27-28doublet of triplets (dt)²JCF ≈ 19-21
F-CH₂-¹³C~81-83doublet of triplets (dt)¹JCF ≈ 165-170
F-CH₂-¹⁹F~ -215 to -225triplet²JHF ≈ 47

While 1D NMR suggests a structure, 2D NMR experiments provide definitive proof of atomic connectivity. nih.gov

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, revealing which protons are on adjacent carbons. For Isopropyl 4-fluorobutyrate, cross-peaks would confirm the -CH₂-CH₂-CH₂- sequence in the butyrate chain and the connectivity within the isopropyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon signal based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. For a small, flexible molecule like this ester, its utility is less for primary structure elucidation but could provide insights into preferred solution-state conformations.

Should Isopropyl 4-fluorobutyrate be analyzed in a solid or semi-solid state (e.g., crystalline form or embedded in a polymer matrix), solid-state NMR (ssNMR) would be the technique of choice. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like chemical shift anisotropy and dipolar couplings. These parameters provide valuable information about the molecular conformation, packing, and dynamics in the solid phase. ¹³C and ¹⁹F are the most common nuclei studied in ssNMR for organofluorine compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Given its expected volatility, Isopropyl 4-fluorobutyrate is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). In this technique, the compound is vaporized and separated from other volatile components on a GC column before being ionized and detected by the mass spectrometer.

Purity Assessment: The GC chromatogram provides a measure of the compound's purity, with the ideal sample showing a single peak. The area of the peak is proportional to the amount of the compound present.

Identification: The mass spectrum generated provides the molecular weight and a characteristic fragmentation pattern. Under electron ionization (EI), the molecule will fragment in a predictable way. The molecular ion peak (M⁺) would be expected at m/z 148. Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement. libretexts.org

Table 2: Predicted Key Fragments in the EI-Mass Spectrum of Isopropyl 4-fluorobutyrate

m/zPredicted Fragment IonPredicted Fragmentation Pathway
148[C₇H₁₃FO₂]⁺Molecular Ion (M⁺)
105[C₄H₆FO₂]⁺Loss of isopropyl radical (-C₃H₇)
89[C₄H₆FO]⁺Loss of isopropoxy radical (-OC₃H₇)
88[C₄H₅FO]⁺˙McLafferty rearrangement (loss of propene)
63[C₂H₄F]⁺Cleavage of C2-C3 bond
43[C₃H₇]⁺Isopropyl cation

For analyzing Isopropyl 4-fluorobutyrate in less volatile or more complex matrices (e.g., biological fluids, environmental samples), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful alternative. nih.govnih.gov

Separation: The compound would typically be separated from matrix components using reverse-phase HPLC.

Ionization and Detection: Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used to generate ions with minimal fragmentation. This typically results in the observation of the protonated molecule [M+H]⁺ (m/z 149) or adducts with sodium [M+Na]⁺ (m/z 171).

Quantitative Analysis: When coupled with a triple quadrupole mass spectrometer, tandem MS (MS/MS) can be used for highly selective and sensitive quantification. nih.govresearchgate.net A specific precursor ion (e.g., m/z 149) is selected and fragmented, and a resulting characteristic product ion is monitored, allowing for accurate measurement even at very low concentrations in complex mixtures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

Key characteristic absorption bands expected for Butyric acid, 4-fluoro-, isopropyl ester are detailed in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Description
C-H (Alkyl)Stretch2850-3000Indicates the presence of the sp³ hybridized C-H bonds in the butyryl and isopropyl groups. docbrown.info
C=O (Ester)Stretch1735-1750A strong, sharp absorption characteristic of saturated aliphatic esters. vscht.cz
C-FStretch1000-1400A strong absorption indicating the presence of the carbon-fluorine bond. The exact position can vary. benthamopen.comresearchgate.net
C-O (Ester)Stretch1000-1300Esters typically show two C-O stretching bands, one for the C-O bond adjacent to the carbonyl and one for the O-alkyl bond. vscht.cz
C-H (Isopropyl)Bend~1380A characteristic band that can indicate the presence of an isopropyl group. researchgate.net

The C=O stretching frequency is one of the most prominent features in the spectrum of an ester. vscht.cz The C-F stretch is also typically strong and appears in the fingerprint region of the spectrum. researchgate.netresearchgate.net The combination of these distinct absorption bands provides definitive evidence for the structure of this compound.

X-ray Crystallography for Absolute Stereochemistry (where applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, scientists can calculate the positions of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.gov

For this compound, the determination of absolute stereochemistry via X-ray crystallography is not applicable. The molecule is achiral, meaning it does not possess a non-superimposable mirror image and therefore does not have stereocenters whose absolute configuration (R or S) would need to be determined.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the reactivity of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are commonly employed to model molecular systems with high accuracy. For isopropyl 4-fluorobutyrate, these calculations reveal how the distribution of electrons governs its chemical behavior.

A primary focus of such studies is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

In a typical DFT study, using a functional like B3LYP with a basis set such as 6-311++G(d,p), the molecular structure is first optimized to its lowest energy state. researchgate.netresearchgate.net Subsequent calculations would determine the energies of the FMOs. For isopropyl 4-fluorobutyrate, the HOMO is expected to be localized primarily on the ester oxygen atoms, while the LUMO would be centered on the carbonyl group's π* antibonding orbital. The presence of the electronegative fluorine atom is predicted to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog, isopropyl butyrate (B1204436).

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For isopropyl 4-fluorobutyrate, the MEP would show a region of high negative potential (red) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack. Conversely, positive potential (blue) would be found around the hydrogen atoms, particularly the one on the isopropyl methine group. Natural Bond Orbital (NBO) analysis further quantifies charge distribution and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.net

Table 1: Predicted Electronic Properties from DFT Calculations

Property Predicted Value/Description Significance
HOMO Energy Lowered due to fluorine's inductive effect Reduced electron-donating ability
LUMO Energy Significantly lowered due to fluorine Increased electron-accepting ability, higher electrophilicity of carbonyl carbon
HOMO-LUMO Gap (ΔE) Narrower than non-fluorinated analog Higher chemical reactivity
Dipole Moment Increased compared to isopropyl butyrate Enhanced polarity due to C-F bond
MEP Negative Region Localized on carbonyl oxygen Site for electrophilic attack

Thermochemical Analysis of Formation and Reaction Enthalpies

Thermochemical analysis through computational methods allows for the prediction of key thermodynamic properties, including standard enthalpy of formation (ΔHf°) and reaction enthalpies (ΔHrxn). These calculations are vital for assessing the stability of a compound and the energetic feasibility of its chemical transformations. High-level ab initio methods, such as the Complete Basis Set (CBS) models, can provide accurate thermochemical data. scispace.comresearchgate.net

For isopropyl 4-fluorobutyrate, the standard enthalpy of formation could be calculated by considering a hypothetical formation reaction from its constituent elements in their standard states. More commonly, isodesmic reactions are used, where the number and types of bonds are conserved on both sides of the reaction, leading to cancellation of errors and more reliable results.

Table 2: Predicted Thermochemical Data

Parameter Predicted Outcome Rationale
Standard Enthalpy of Formation (ΔHf°) Negative value Indicates thermodynamic stability relative to constituent elements
Enthalpy of Hydrolysis (ΔHrxn) Exothermic (Negative ΔH) The formation of a stable carboxylic acid and alcohol is energetically favorable

Prediction of Spectroscopic Properties (NMR, IR)

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which aids in the interpretation of experimental data and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts (δ) with considerable accuracy. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The predicted spectrum for isopropyl 4-fluorobutyrate would show distinct signals for each chemically non-equivalent nucleus. The fluorine atom's strong electronegativity is expected to cause deshielding, resulting in downfield shifts for nearby protons and carbons. Furthermore, spin-spin coupling (J-coupling) between fluorine and nearby protons (2JHF, 3JHF) and carbons (1JCF, 2JCF) would be predicted, leading to characteristic splitting patterns.

Table 3: Predicted 1H and 13C NMR Chemical Shifts and Multiplicities

Nucleus Position Predicted 1H Shift (ppm) Predicted 1H Multiplicity Predicted 13C Shift (ppm) Notes
Isopropyl -CH3 ~1.2 Doublet ~22 Coupled to the isopropyl -CH proton.
Isopropyl -CH ~5.0 Septet ~68 Deshielded by the ester oxygen. Coupled to 6 methyl protons.
Butyrate C2-H2 ~2.5 Triplet of triplets ~30 Coupled to C3-H2 and C4-H2.
Butyrate C3-H2 ~2.1 Multiplet ~28 Coupled to C2-H2 and C4-H2.
Butyrate C4-H2 ~4.5 Triplet of triplets ~80 (doublet due to 1JCF) Deshielded by fluorine. Coupled to C3-H2 and 19F.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule. researchgate.net The resulting IR spectrum provides a fingerprint based on the molecule's functional groups. For isopropyl 4-fluorobutyrate, key predicted absorptions would include a strong C=O stretching vibration, C-O stretching vibrations for the ester linkage, and a characteristic C-F stretching band.

Table 4: Predicted Principal IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm-1) Intensity
C-H (sp3) stretching 2850–3000 Medium-Strong
C=O (ester) stretching ~1735 Strong
C-O (ester) stretching 1100–1300 Strong

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Isopropyl 4-fluorobutyrate possesses several rotatable single bonds, leading to a complex conformational landscape. Molecular modeling and molecular dynamics (MD) simulations are used to explore this landscape, identify low-energy conformers, and understand the molecule's flexibility. nih.govmdpi.com

A conformational search using molecular mechanics or quantum chemical methods would identify various stable geometries (local minima on the potential energy surface). These conformers would differ in the dihedral angles of the butyrate chain and the orientation of the isopropyl group.

MD simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the molecule's trajectory at a given temperature, one can observe transitions between different conformational states. This analysis reveals the relative populations of different conformers and the energy barriers separating them. For isopropyl 4-fluorobutyrate, simulations would likely show that the butyrate chain is highly flexible, while the bulky isopropyl group may restrict rotation around the ester C-O bond. The electrostatic interactions involving the polar C-F bond would also play a role in favoring certain conformations.

Understanding the Impact of Fluorine on Molecular Orbitals and Reactivity

The substitution of a hydrogen atom with fluorine has a profound impact on the electronic structure and reactivity of an organic molecule. rsc.orgnih.gov In isopropyl 4-fluorobutyrate, the effects of the terminal fluorine atom are transmitted through the carbon skeleton primarily via the inductive effect.

Impact on Molecular Orbitals: Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I). This effect causes a general lowering of the energy levels of all molecular orbitals. nih.gov The LUMO, which is associated with the carbonyl π* orbital, is significantly stabilized (lowered in energy). This reduction in the LUMO energy makes the carbonyl carbon a much stronger electrophile, enhancing its susceptibility to attack by nucleophiles.

Table 5: Summary of Fluorine's Electronic Effects

Effect Description Consequence for Reactivity
Inductive Effect (-I) Strong withdrawal of electron density through sigma bonds. Increases electrophilicity of the carbonyl carbon.
Molecular Orbital Energies Lowers the energy of both HOMO and LUMO. A lower LUMO makes the molecule a better electron acceptor.
Transition State Stabilization Stabilizes the negative charge on the tetrahedral intermediate in hydrolysis. Lowers the activation energy, accelerating the reaction rate.

Influence of Fluorine Substitution on Reactivity and Synthetic Strategy

Electronic Effects of the 4-Fluoro Group on Ester Reactivity and Stability

The introduction of a fluorine atom at the C-4 position (the γ-position relative to the carbonyl group) of isopropyl butanoate brings about significant electronic changes primarily through its strong inductive effect. Fluorine is the most electronegative element, causing it to withdraw electron density along the sigma (σ) bonds of the carbon chain. This phenomenon, known as the negative inductive effect (-I), has cascading consequences for the reactivity of the ester functional group.

The primary impact of this electron withdrawal is the increased electrophilicity of the carbonyl carbon. The electron density is pulled away from the carbonyl group, making the carbon atom more electron-deficient and, consequently, more susceptible to nucleophilic attack. This enhanced reactivity can be observed in reactions such as hydrolysis. Studies on analogous compounds have shown that fluorine substitution accelerates the rate of ester hydrolysis because the tetrahedral intermediate formed during the reaction is stabilized by the electron-withdrawing group. researchgate.netepa.gov

Furthermore, the inductive effect stabilizes the carboxylate anion that would be formed upon hydrolysis. By pulling electron density towards itself, the fluorine atom helps to delocalize the negative charge on the carboxylate, making the corresponding carboxylic acid (4-fluorobutanoic acid) a stronger acid than its non-fluorinated counterpart, butanoic acid. libretexts.orgreddit.com This increased acidity is a direct measure of the electronic influence of the fluorine atom transmitted through the carbon skeleton.

Table 1: Comparison of Acidity in Butanoic Acid and its 4-Fluoro Derivative

This table illustrates the increase in acidity (decrease in pKa) due to the electron-withdrawing inductive effect of the fluorine atom at the 4-position.

CompoundStructurepKaInfluence of Substituent
Butanoic acidCH₃CH₂CH₂COOH~4.82Reference compound with no strong inductive effects.
4-Fluorobutanoic acidFCH₂CH₂CH₂COOH~4.50The 4-fluoro group exerts a -I effect, stabilizing the conjugate base and increasing acidity. libretexts.org

Stereoelectronic Control Imparted by Fluorine

Beyond simple inductive effects, the fluorine atom exerts profound control over the molecule's three-dimensional structure through stereoelectronic interactions. The most significant of these is the gauche effect. This effect describes the tendency of 1,2-disubstituted ethanes with electronegative groups (like fluorine) to favor a gauche conformation (a 60° dihedral angle) over the sterically less hindered anti conformation (a 180° dihedral angle).

The underlying cause of the gauche effect is a stabilizing hyperconjugative interaction. imperial.ac.uk Specifically, there is a donation of electron density from a bonding sigma orbital (σ) to an adjacent anti-bonding sigma orbital (σ). In the case of the F-C-C-H fragment within isopropyl 4-fluorobutanoate, the most significant stabilizing interaction occurs between the σC-H orbital and the low-energy σC-F anti-bonding orbital. This orbital overlap is maximized in the gauche conformation, leading to its energetic preference. imperial.ac.uk

This conformational preference is not trivial; it forces the alkyl chain into a more folded or "bent" shape compared to its non-fluorinated analog. This defined conformation can influence how the molecule interacts with enzyme active sites, catalyst surfaces, or other reagents, effectively acting as a "conformational steering group." libretexts.org By locking the molecule into a preferred geometry, the fluorine atom can enhance the selectivity of subsequent chemical transformations.

Influence on Reaction Selectivity (Regio-, Chemo-, Stereoselectivity)

The electronic and stereoelectronic effects of the 4-fluoro group directly translate into predictable control over reaction outcomes, impacting regioselectivity, chemoselectivity, and stereoselectivity.

Regioselectivity: The preference for a reaction to occur at one position over another is heavily influenced by the fluorine atom. reddit.com For instance, in reactions involving the formation of an enolate by deprotonation of an α-proton (at C-2), the inductive effect of the distal 4-fluoro group can play a role. While the primary effect on α-proton acidity comes from the carbonyl group, the fluorine atom's electron-withdrawing nature slightly increases the acidity of all C-H bonds in the molecule. This can alter the delicate balance in selectivity between forming a kinetic versus a thermodynamic enolate, especially when competing deprotonation sites are present. stackexchange.compharmacy180.com More significantly, in reactions involving C-H activation, the fluorine atom deactivates adjacent C-H bonds towards electrophilic attack, directing reactions to other sites.

Chemoselectivity: In a multifunctional molecule, the 4-fluoro group enhances the reactivity of the ester carbonyl towards nucleophiles. This can be exploited to achieve chemoselectivity, where a nucleophile will preferentially attack the ester group over other, less electrophilic functional groups that might be present in the same molecule.

Stereoselectivity: The conformationally restricted nature of the molecule, due to the gauche effect, can lead to high levels of stereoselectivity. The fixed spatial arrangement of the alkyl chain creates a biased steric environment around the reactive centers (e.g., the carbonyl group and the α-carbon). An incoming reagent will encounter one face of the molecule preferentially, leading to the selective formation of one stereoisomer over another. This principle is widely used in asymmetric synthesis, where fluorinated substrates are employed to achieve high diastereoselectivity or enantioselectivity. rsc.orgnih.gov For example, the reduction of the carbonyl group or the alkylation of its enolate could proceed with high facial selectivity, dictated by the preferred gauche conformation of the 4-fluoroalkyl chain.

Alteration of Carbon-Hydrogen Bond Reactivity Due to Fluorine

The fluorine atom significantly modifies the reactivity of the neighboring Carbon-Hydrogen (C-H) bonds. The strong electron-withdrawing nature of fluorine lowers the electron density of the C-H bonds on the carbons to which it is attached (C-4) and, to a lesser extent, on adjacent carbons (C-3). This electronic depletion has two main consequences.

Firstly, these C-H bonds become less susceptible to attack by electrophilic reagents and less prone to homolytic cleavage (radical abstraction). The bond dissociation energy (BDE) of a C-H bond is increased when an adjacent electronegative atom is present, making the bond stronger and harder to break. masterorganicchemistry.com This deactivation can be synthetically useful, protecting these positions from unwanted side reactions during, for example, radical-mediated halogenation, which would typically favor weaker C-H bonds.

Table 2: Estimated C-H Bond Dissociation Energies (BDEs)

This table shows how fluorine substitution strengthens the C-H bond at the site of substitution (C-4), making it less reactive towards radical abstraction compared to a typical secondary C-H bond.

Bond LocationTypical BDE (kcal/mol)Influence of Fluorine
Secondary C-H (e.g., in Butane)~98.5Reference value for a non-activated secondary C-H bond.
C-H at C-4 (in Isopropyl 4-fluorobutanoate)>100The adjacent fluorine atom inductively strengthens the C-H bond, increasing its BDE and making it less reactive. masterorganicchemistry.com

Secondly, and in contrast to the effect on radical reactions, the inductive effect increases the kinetic and thermodynamic acidity of the C-H protons. researchgate.netlibretexts.org The protons on C-3 and especially C-2 become more acidic than in the non-fluorinated ester. This is because the resulting carbanion, should deprotonation occur, would be stabilized by the electron-withdrawing fluorine atom. This enhanced acidity can be critical in base-mediated reactions, such as enolate formation, potentially altering the regiochemical outcome as discussed previously. stackexchange.com

Derivatization Strategies for Enhanced Analytical and Synthetic Applications

Reagent Selection for Specific Functional Group Transformations for Analysis

The selection of a derivatizing reagent for isopropyl 4-fluorobutyrate is dictated by the target functional group and the requirements of the analytical method. The primary site for derivatization is the ester group, which can undergo several transformations.

Ester Group Transformations:

Transesterification: This process involves converting the isopropyl ester into a different ester, often a methyl ester (FAME - Fatty Acid Methyl Ester) or another alkyl ester, to increase volatility for GC analysis. gcms.czsigmaaldrich.com This is a widely used method for analyzing fatty acids and their esters. sigmaaldrich.com The reaction displaces the alcohol portion of the ester (isopropanol) with another alcohol (e.g., methanol) in the presence of a catalyst. gcms.cz Reagents like boron trifluoride-methanol (BF3-Methanol) are highly effective for this purpose. sigmaaldrich.comrestek.com

Amidation: The ester can be converted to an amide by reacting it with a primary or secondary amine. researchgate.net Amide derivatives are often more stable than ester derivatives. nih.gov For analytical purposes, reagents like 2,4-difluoroaniline can be used to introduce a UV-active or electron-capturing group, enhancing detection. nih.gov Grignard reagents such as isopropylmagnesium chloride have also been shown to mediate the direct conversion of esters to amides under mild conditions. researchgate.net

Silylation: While less common for esters directly, hydrolysis of the ester to the parent 4-fluorobutyric acid allows for subsequent silylation. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group. sigmaaldrich.comrestek.com This significantly increases the volatility and thermal stability of the resulting acid, making it suitable for GC analysis. restek.com

Alkylation for Enhanced Detection: For trace analysis, reagents that introduce a strongly UV-absorbing or electrophoric group are selected. Pentafluorobenzyl bromide (PFBBr), for instance, can be used to derivatize the hydrolyzed carboxylic acid. researchgate.netgcms.cz The resulting PFB ester is highly sensitive to electron capture detection (ECD) in GC. gcms.cz

The table below summarizes common reagents for derivatizing the ester functional group (or its hydrolyzed form).

Transformation Target Functional Group Selected Reagent Derivative Formed Primary Analytical Application
TransesterificationIsopropyl EsterBoron Trifluoride-Methanol (BF₃-Methanol)Methyl EsterGC-MS
AmidationIsopropyl EsterSubstituted Anilines (e.g., 3,4-dichloroaniline)N-Aryl AmideHPLC-UV, LC-MS
SilylationCarboxylic Acid (post-hydrolysis)BSTFA + 1% TMCSTrimethylsilyl (TMS) EsterGC-MS
AlkylationCarboxylic Acid (post-hydrolysis)Pentafluorobenzyl Bromide (PFBBr)Pentafluorobenzyl (PFB) EsterGC-ECD, GC-MS (NCI)

Optimization of Derivatization Reaction Conditions for Yield and Selectivity

To ensure the derivatization reaction is rapid, quantitative, and free of side products, several parameters must be optimized. sigmaaldrich.com The goal is to achieve a high yield of a single, stable derivative. sigmaaldrich.com

Temperature: Reaction rates are often increased by heating. For the esterification of fatty acids with BF3-methanol, temperatures around 60-75°C are common. sigmaaldrich.comnih.gov However, excessively high temperatures can lead to the degradation of the analyte or the derivative. The thermal stability of both the reagents and the products must be considered. gcms.cz

Reaction Time: The time required for the reaction to reach completion varies significantly. While some silylation reactions are complete in minutes at room temperature, esterifications may require 10 minutes to several hours at elevated temperatures. sigmaaldrich.comnih.gov The optimal time is typically determined by analyzing aliquots of the reaction mixture at different time points until the peak corresponding to the original compound disappears and the product peak is maximized. gcms.cz

Catalyst: Many derivatization reactions, particularly esterification and transesterification, require a catalyst. gcms.czsigmaaldrich.com Boron trifluoride (BF3) and strong acids like sulfuric acid (H₂SO₄) are effective catalysts for esterification. nih.govsigmaaldrich.commdpi.com The catalyst concentration must be optimized to ensure a fast reaction without causing unwanted side reactions.

Solvent and Reagent Concentration: The choice of solvent can significantly impact reaction yield. nih.gov For amidation reactions, solvents like dichloromethane or ethyl acetate have been shown to greatly improve the response of derivatives compared to others like n-hexane. mdpi.com It is standard practice to use a molar excess of the derivatizing reagent to drive the reaction to completion. sigmaaldrich.com For silylation with BSTFA, a 2:1 molar ratio of reagent to active hydrogens is recommended. sigmaaldrich.com

The following table provides an example of optimized conditions for a common derivatization procedure applicable to the hydrolyzed form of isopropyl 4-fluorobutyrate.

Parameter Optimized Condition Rationale
Reaction Esterification of 4-fluorobutyric acidTo create a volatile derivative for GC analysis.
Reagent 300 µL BF₃-Ethanol (14% w/v) per 200 µL sampleEnsures a sufficient excess of reagent to drive the reaction to completion. nih.gov
Temperature 75 °CIncreases reaction rate for efficient derivative formation. nih.gov
Time 24 hoursFound to be optimal for achieving maximum yield for various carboxylic acids. nih.gov
Post-Reaction Addition of water and hexane, followed by extraction of the organic layerQuenches the reaction and extracts the non-polar ethyl ester derivative into the organic phase for analysis. sigmaaldrich.comrestek.com

Characterization of Derivatized Products for Stability and Purity

Once a derivatization strategy is optimized, the resulting product must be thoroughly characterized to confirm its structure, purity, and stability.

Structural Confirmation: The identity of the derivatized product is confirmed using spectroscopic and spectrometric techniques.

Mass Spectrometry (MS): Coupled with GC or HPLC, MS provides the molecular weight of the derivative and characteristic fragmentation patterns that confirm its structure. nih.gov For example, in the transesterification of 2,2,3,3,4,4,4-heptafluorobutyl acetate, GC-MS was used to identify the target product and various side-products. sciforum.netmdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and, crucially for fluorinated compounds, 19F NMR spectroscopy provide detailed structural information, confirming that the intended chemical transformation has occurred. sciforum.netresearchgate.net

Infrared (IR) Spectroscopy: IR analysis can confirm the functional group transformation, for instance, by showing the disappearance of a carboxylic acid O-H stretch and the appearance of a new ester C=O stretch. researchgate.net

Purity Assessment: Chromatographic techniques are the primary means of assessing the purity of the derivatized product. An ideal derivatization reaction will yield a single, sharp peak in the chromatogram. The presence of multiple peaks may indicate an incomplete reaction, the formation of side-products, or degradation of the derivative.

Stability Analysis: The stability of the derivative is a critical factor, especially for quantitative analysis. libretexts.org Derivatives must be stable throughout the sample preparation process and during the time they may wait in an autosampler before analysis. chromatographyonline.com Stability is assessed by analyzing the derivatized sample at various time points after preparation and under different storage conditions (e.g., room temperature vs. refrigerated). The results of stability tests for derivatives of eight different acids showed they were stable for over 12 hours, with relative standard deviations (RSDs) ranging from 2.0% to 10.7%. nih.gov Amide derivatives are generally considered more stable than their corresponding ester or silyl (B83357) counterparts. nih.govlibretexts.org

Applications in Analytical Method Development (e.g., GC-MS, HPLC-MS sample preparation)

Derivatization is a cornerstone of sample preparation in chromatography, transforming analytes into a form that is more amenable to separation and detection. chromatographyonline.comsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, analytes must be volatile and thermally stable. nih.govrestek.com While isopropyl 4-fluorobutyrate itself is likely suitable for GC, its potential hydrolysis product, 4-fluorobutyric acid, is not, due to its high polarity and low volatility. sigmaaldrich.comrestek.com

Increased Volatility: Derivatizing the carboxylic acid to its methyl or ethyl ester neutralizes the polar carboxyl group, significantly lowering the boiling point and allowing it to be analyzed by GC. nih.govsigmaaldrich.commdpi.com

Improved Peak Shape: The polar carboxyl group can interact with active sites in the GC column, leading to poor peak shape (tailing). restek.com Converting it to a less polar ester or silyl derivative minimizes these interactions, resulting in sharper, more symmetrical peaks and improved separation. gcms.cz

Enhanced Sensitivity: Derivatization with reagents containing fluorine atoms, such as pentafluorobenzyl bromide (PFBBr), creates derivatives that are highly sensitive for detection by an electron capture detector (ECD) or by negative chemical ionization (NCI) mass spectrometry. researchgate.netgcms.cz

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): In HPLC-MS, derivatization is employed to enhance chromatographic retention, improve ionization efficiency, and increase selectivity. libretexts.orgresearchgate.net

Improved Retention: Highly polar analytes may have poor retention on common reversed-phase HPLC columns. Derivatization can increase the hydrophobicity of the molecule, leading to better retention and separation. libretexts.org

Enhanced Ionization: The primary goal of derivatization for LC-MS is often to improve the analyte's response in the mass spectrometer. researchgate.net Fluorotelomer alcohols, for example, are difficult to analyze directly by LC-ESI-MS. However, derivatization with dansyl chloride introduces a dimethylamino group that is readily protonated, improving ionization efficiency by 10- to 100-fold and lowering detection limits significantly. pku.edu.cn This principle can be applied to derivatives of isopropyl 4-fluorobutyrate, such as its reduction product, 4-fluorobutanol.

Q & A

Q. What is the synthetic route for preparing butyric acid, 4-fluoro-, isopropyl ester, and what experimental conditions optimize its yield?

The ester is synthesized via acid-catalyzed esterification of 4-fluorobutyric acid with isopropyl alcohol. A mineral acid catalyst (e.g., H₂SO₄) is used under reflux conditions. Reaction optimization involves monitoring temperature (typically 60–80°C), molar ratios (1:1.2 acid-to-alcohol ratio), and reaction time (4–6 hours). Post-synthesis purification employs distillation or column chromatography to isolate the ester. Characterization via NMR (¹H/¹³C) and IR spectroscopy confirms the ester bond formation and fluorination at the C4 position .

Q. How can the structural integrity and purity of this compound be validated in laboratory settings?

  • Nuclear Magnetic Resonance (NMR): ¹H NMR identifies peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet for CH₃; δ 5.0–5.2 ppm, septet for CH) and the fluorinated butyric backbone (δ 2.3–2.6 ppm, triplet for CH₂ adjacent to fluorine) .
  • Mass Spectrometry (MS): Molecular ion peaks at m/z 148 (C₇H₁₃FO₂⁺) and fragmentation patterns confirm the ester structure .
  • Infrared (IR) Spectroscopy: Absorbance at ~1740 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch) validates functional groups .

Advanced Research Questions

Q. What analytical methods are recommended for quantifying trace amounts of this ester in biological matrices (e.g., plasma or tissue samples)?

Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorinated column phases (e.g., C18) are optimal. For GC-MS, derivatization with BSTFA enhances volatility. Calibration curves using deuterated internal standards (e.g., d₃-isopropyl ester) improve accuracy. Detection limits of 0.1–1 ng/mL are achievable .

Q. How do steric and electronic effects of the 4-fluoro substituent influence the ester’s reactivity in nucleophilic acyl substitution reactions?

The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines or alcohols). Steric hindrance from the isopropyl group may reduce reaction rates. Kinetic studies under varying solvent polarities (e.g., DMSO vs. THF) and temperature gradients can quantify these effects .

Q. What safety protocols are critical for handling this compound in laboratory environments?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Emergency Response: Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion.
  • Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point or solubility) of this ester?

Discrepancies often arise from impurities or measurement techniques. Standardize protocols:

  • Boiling Point: Use a calibrated distillation apparatus under reduced pressure.
  • Solubility: Employ shake-flask methods with HPLC-grade solvents. Cross-validate with computational models (e.g., COSMO-RS) to predict thermodynamic properties .

Q. What metabolic pathways are implicated in the biodegradation of this fluorinated ester in environmental or physiological systems?

Hydrolysis by esterases releases 4-fluorobutyric acid and isopropyl alcohol. The fluorinated acid may undergo β-oxidation or defluorination via microbial enzymes (e.g., fluoroacetate dehalogenases). Isotopic labeling (¹⁸O/²H) tracks metabolic intermediates in vitro .

Methodological Considerations

  • Purity Analysis: Differential scanning calorimetry (DSC) detects polymorphic impurities.
  • Stereochemical Stability: Monitor racemization via chiral HPLC if the fluorinated carbon is stereogenic .
  • Data Reproducibility: Document reaction parameters (catalyst batch, solvent purity) to mitigate variability .

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